molecular formula C12H17NO B2426829 [(2S,5R)-5-Benzyloxolan-2-yl]methanamine CAS No. 2095396-69-1

[(2S,5R)-5-Benzyloxolan-2-yl]methanamine

Katalognummer B2426829
CAS-Nummer: 2095396-69-1
Molekulargewicht: 191.274
InChI-Schlüssel: WJGRLWUHRJWBBV-NEPJUHHUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“[(2S,5R)-5-Benzyloxolan-2-yl]methanamine” is a chemical compound with the IUPAC name ( (2S,5R)-5-benzyltetrahydrofuran-2-yl)methanamine . It has a molecular weight of 191.27 . The compound is typically stored at 4 degrees Celsius and is in liquid form .


Molecular Structure Analysis

The InChI code for “[(2S,5R)-5-Benzyloxolan-2-yl]methanamine” is 1S/C12H17NO/c13-9-12-7-6-11 (14-12)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2/t11-,12+/m1/s1 . The InChI key is WJGRLWUHRJWBBV-NEPJUHHUSA-N .


Physical And Chemical Properties Analysis

“[(2S,5R)-5-Benzyloxolan-2-yl]methanamine” is a liquid at room temperature . It has a molecular weight of 191.27 . The compound is typically stored at 4 degrees Celsius .

Wissenschaftliche Forschungsanwendungen

Novel Aryloxyethyl Derivatives as Antidepressant Drug Candidates

  • A study by Sniecikowska et al. (2019) discusses the design of novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as "biased agonists" of serotonin 5-HT1A receptors, showing potential as antidepressant drug candidates (Sniecikowska et al., 2019).

Antitumor Potential in Novel Cytotoxic Agents

  • The synthesis of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines and their antitumor potential against several cancer cell lines is highlighted by Ramazani et al. (2014) (Ramazani et al., 2014).

Catalytic Applications in Organic Chemistry

  • Roffe et al. (2016) synthesized 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives for use in catalytic applications, showing good activity and selectivity (Roffe et al., 2016).

Biased Agonism in Drug Discovery

  • Another study by Sniecikowska et al. (2020) on novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives emphasizes their potential as biased agonists for serotonin 5-HT1A receptors, with implications in drug discovery for CNS disorders (Sniecikowska et al., 2020).

Synthesis of Novel Oxadiazole Derivatives

  • Vishwanathan and Gurupadayya (2014) conducted a study on the synthesis and characterization of novel oxadiazole derivatives from benzimidazole, contributing to the field of medicinal chemistry (Vishwanathan & Gurupadayya, 2014).

Anticonvulsant Potential in Schiff Bases

  • Research by Pandey and Srivastava (2011) on novel Schiff bases of 3-aminomethyl pyridine highlighted their potential as anticonvulsant agents (Pandey & Srivastava, 2011).

Antibacterial and Antifungal Activity

  • Visagaperumal et al. (2010) synthesized 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives and evaluated their antibacterial and antifungal activities (Visagaperumal et al., 2010).

Photocytotoxicity in Red Light

  • A study by Basu et al. (2014) on Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine explored their unprecedented photocytotoxicity in red light for cellular imaging (Basu et al., 2014).

Safety and Hazards

The safety information for “[(2S,5R)-5-Benzyloxolan-2-yl]methanamine” includes several hazard statements: H302, H315, H318, H335 . These correspond to the following hazards: harmful if swallowed, causes skin irritation, causes serious eye damage, may cause respiratory irritation . The compound is classified with the signal word “Danger” and is represented by the GHS05 and GHS07 pictograms .

Eigenschaften

IUPAC Name

[(2S,5R)-5-benzyloxolan-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c13-9-12-7-6-11(14-12)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGRLWUHRJWBBV-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CC2=CC=CC=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](O[C@H]1CC2=CC=CC=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2S,5R)-5-Benzyloxolan-2-yl]methanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.